4-Chloro-6-methylpyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrimidine-2-carboxamide typically involves the chlorination of 6-methylpyrimidine-2-carboxamide. One common method includes the reaction of 6-methylpyrimidine-2-carboxamide with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpyrimidine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-methylpyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The chlorine and carboxamide groups play a crucial role in binding to the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methylpyrimidine-2-carboxamide
- 4-Chloro-6-ethylpyrimidine-2-carboxamide
- 4-Chloro-6-methylpyrimidine-2-carboxylic acid
Uniqueness
4-Chloro-6-methylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-chloro-6-methylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-4(7)10-6(9-3)5(8)11/h2H,1H3,(H2,8,11) |
InChI Key |
XHGBTUNWRCHWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.